

Spectroscopic Elucidation of 3-Nitrochalcone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Nitrochalcone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrochalcone**, a compound of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.^{[1][2][3]} The structural confirmation of this molecule is paramount for its application in drug discovery and development. This document presents its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

- Systematic Name: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one^[4]
- Synonyms: 3-Nitro-trans-chalcone, m-Nitrobenzylidene acetophenone^{[5][6]}
- Molecular Formula: C₁₅H₁₁NO₃^{[1][4][5]}
- Molecular Weight: 253.25 g/mol ^{[1][4][5]}

Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Nitrochalcone**, providing insights into its functional groups, atomic connectivity, and overall molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of **3-Nitrochalcone** exhibits characteristic absorption bands corresponding to its key structural features.

Wavenumber (cm ⁻¹)	Assignment	Reference
1650 - 1667	C=O (α,β -unsaturated ketone)	[2][7]
1511 - 1593.33	C=C (aromatic and vinylic)	[2][7]
1516 - 1523	N-O (asymmetric stretching)	[2]
1333 - 1348.14	N-O (symmetric stretching)	[2][7]
977 - 983	C-H bend (trans C=C)	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of **3-Nitrochalcone** reveals distinct signals for the aromatic and vinylic protons. The coupling constant (J) between the vinylic protons confirms the trans configuration of the double bond.

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Coupling Constant (J, Hz)	Reference
8.501	s	H on nitrophenyl ring	[6][8]	
8.249	m	Protons on nitrophenyl ring	[6][8]	
8.051	m	Protons on phenyl ring	[6][8]	
7.926	d	Vinylic proton (β -H)	15.6	[6][8]
7.824	d	Vinylic proton (α -H)	15.6	[6][8]
7.667 - 7.536	m	Aromatic protons	[6][8]	

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ , ppm)	Assignment	Reference
192.6	C=O (ketone)	[2]
148.8	C-NO ₂	[2]
146.9 - 123.9	Aromatic and Vinylic Carbons	[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **3-Nitrochalcone** shows a molecular ion peak consistent with its molecular formula.

m/z	Assignment	Reference
253	$[M]^+$ (Molecular ion)	[1][6][9]
236	$[M-OH]^+$ or $[M-NH]^+$	[6]
225	$[M-CO]^+$	[6]
206	$[M-NO_2-H]^+$	[6]
178	$[M-C_6H_5]^+$	[6]
130	$[C_9H_6O]^+$	[1]
105	$[C_6H_5CO]^+$	[6]
77	$[C_6H_5]^+$	[6]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of 3-Nitrochalcone

3-Nitrochalcone is commonly synthesized via a Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide, in an alcoholic solvent.[1][2]

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr (potassium bromide) pellet.[4] A small amount of the solid sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm^{-1} .

NMR Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3)

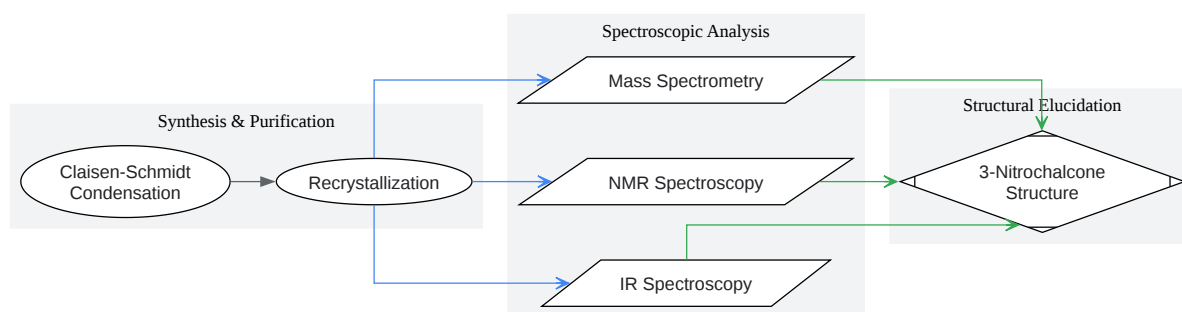
or dimethyl sulfoxide (DMSO- d_6).^{[2][8]} Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).^[9]

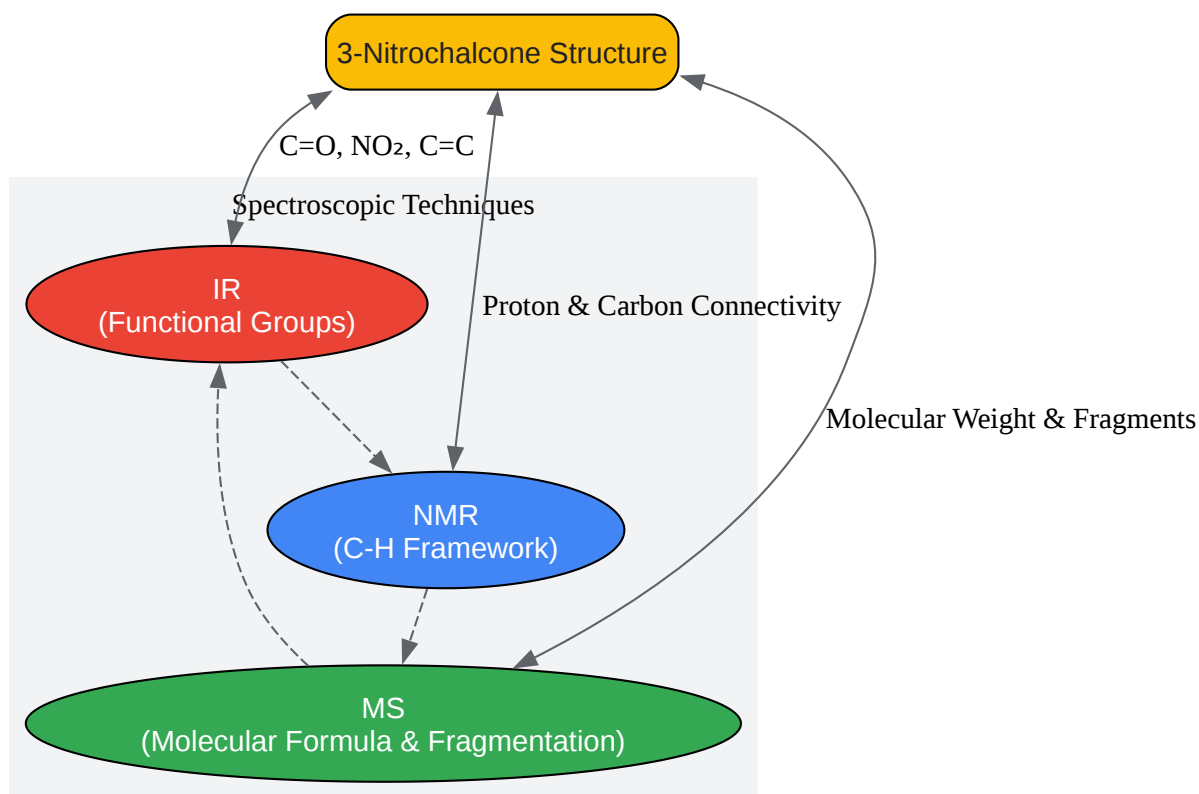
Visualization of Spectroscopic Workflow and Data Interrelation

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different techniques in elucidating the structure of **3-Nitrochalcone**.



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General workflow for the synthesis and spectroscopic analysis of **3-Nitrochalcone**.



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Interrelation of spectroscopic data for the structural elucidation of **3-Nitrochalcone**.

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